molecular formula C14H16FNO4 B2947551 1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid CAS No. 2306260-73-9

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid

Cat. No.: B2947551
CAS No.: 2306260-73-9
M. Wt: 281.283
InChI Key: FAAYVGDSPJWWRA-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid is a fluorinated indoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions, ensuring regioselectivity and stability under acidic or basic conditions . The carboxylic acid group at the 2-position enables further functionalization, such as amide bond formation, making this compound a versatile intermediate in medicinal chemistry.

Structural characterization of such compounds often employs X-ray crystallography using programs like SHELX, which are robust for small-molecule refinement . Enantiopurity analysis, critical for chiral centers in indoline derivatives, may leverage methods like Rogers’ η or Flack’s x parameters to resolve enantiomorph-polarity ambiguities .

Properties

IUPAC Name

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-5-4-9(15)6-8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAYVGDSPJWWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, such as treatment with hydrochloric acid (HCl).

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.

    Biological Studies: The compound is employed in studies investigating the biological activities of indoline derivatives, including their anti-inflammatory, antiviral, and anticancer properties.

    Chemical Biology: It serves as a building block in the design of chemical probes for studying biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, while the Boc group provides stability during chemical reactions. The carboxylic acid group facilitates interactions with biological molecules through hydrogen bonding and ionic interactions. These combined effects contribute to the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Indoline Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Applications
This compound C₁₄H₁₆FNO₄ 281.28 Boc, Fluorine, Carboxylic Acid Moderate solubility in polar solvents; enhanced metabolic stability Drug intermediates, protease inhibitors
1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid C₁₃H₁₆BNO₅ 277.08 Boc, Boronic Acid, Ketone Crystalline solid; Suzuki coupling reactivity Cross-coupling reactions, bioconjugation
5-Fluoroindoline-2-carboxylic acid C₉H₈FNO₂ 181.16 Fluorine, Carboxylic Acid High polarity; limited stability under basic conditions Scaffold for non-protected intermediates
1-Tert-butoxycarbonylindoline-2-carboxylic acid C₁₄H₁₇NO₄ 263.29 Boc, Carboxylic Acid Improved solubility vs. unprotected analog Peptide mimetics, kinase inhibitors

Functional Group Impact

  • Boc Group : Present in both the target compound and 1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid, the Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) and prevents undesired side reactions at the indoline nitrogen . Its removal under acidic conditions (e.g., TFA) is a critical step in deprotection strategies.
  • Fluorine vs. In contrast, the boronic acid group in the analog enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in biaryl synthesis .
  • Carboxylic Acid vs. Ketone : The carboxylic acid group facilitates salt formation (improving water solubility) and conjugation with amines, whereas the ketone in the boronic acid derivative may participate in nucleophilic additions or serve as a hydrogen-bond acceptor.

Biological Activity

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 2306260-73
  • Molecular Formula : C14H16FNO4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, although detailed mechanisms remain under investigation.

Anticancer Activity

Research has indicated that derivatives of indoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The following table summarizes findings related to the anticancer activity of structurally related compounds:

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-231 (TNBC)0.126Induces apoptosis
Compound BMCF-7 (Breast Cancer)0.87Inhibits cell cycle progression
Compound CH1975 (NSCLC)0.442EGFR inhibition

These compounds demonstrate a wide range of inhibitory concentrations (IC50), indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar indole derivatives have been tested against various bacterial strains, showing promising results. The following summarizes the minimum inhibitory concentrations (MICs) for selected derivatives:

CompoundBacterial StrainMIC (μg/mL)
Compound DE. coli<1
Compound ES. aureus0.48
Compound FPseudomonas aeruginosa3.9

These results indicate that modifications at specific positions on the indole ring can enhance antimicrobial efficacy .

Study on Anticancer Efficacy

A recent study focused on the anticancer efficacy of a structurally related compound demonstrated significant inhibition of tumor growth in vivo. Mice injected with MDA-MB-231 cells treated with the compound showed reduced tumor size compared to control groups. The study reported a notable increase in caspase activity, suggesting apoptosis induction as a mechanism of action.

Study on Antimicrobial Activity

In another investigation, a series of indole derivatives were screened for their antimicrobial properties against drug-resistant strains of bacteria. The results indicated that certain modifications led to enhanced activity against multidrug-resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

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